3-Azabicyclo[3.1.0]hexane-1-methanamine
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Overview
Description
3-Azabicyclo[3.1.0]hexane-1-methanamine is a heterocyclic compound that features a bicyclic structure with a nitrogen atom incorporated into the ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azabicyclo[3.1.0]hexane-1-methanamine can be achieved through several methods:
Annulation of Cyclopropane to Pyrrole Ring: This method involves the annulation of a cyclopropane cycle to 3-pyrrolines, often maleimides, using reagents such as sulfur ylides and diazo compounds.
Cyclopropanation Reactions: Palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones is another effective method, providing high yields and diastereoselectivities.
Photochemical Decomposition: The synthesis of CHF2-substituted derivatives involves the photochemical decomposition of CHF2-substituted pyrazolines.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale cyclopropanation reactions, often catalyzed by transition metals such as palladium. These methods are designed to maximize yield and purity while minimizing reaction time and cost .
Chemical Reactions Analysis
Types of Reactions
3-Azabicyclo[3.1.0]hexane-1-methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the bicyclic structure.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include sulfur ylides, diazo compounds, and palladium catalysts. Reaction conditions often involve moderate temperatures and the use of solvents such as acetone and ethyl acetate .
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can have different biological activities and applications .
Scientific Research Applications
3-Azabicyclo[3.1.0]hexane-1-methanamine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-Azabicyclo[3.1.0]hexane-1-methanamine involves its interaction with specific molecular targets and pathways:
Neurotransmitter Reuptake Inhibition: The compound acts as a reuptake inhibitor of serotonin, noradrenaline, and dopamine, thereby increasing their levels in the synaptic cleft and enhancing neurotransmission.
Enzyme Inhibition: It can inhibit enzymes such as monoacylglycerol lipase and MAP3K12 kinase, which are involved in various biological processes.
Comparison with Similar Compounds
3-Azabicyclo[3.1.0]hexane-1-methanamine can be compared with other similar compounds, such as:
Cycloclavine: An ergot alkaloid with a similar bicyclic structure.
Indolizomycin: An antibiotic that also features a bicyclic nitrogen-containing ring.
Duocarmycin: A group of antitumor agents with structural similarities.
These compounds share the bicyclic structure with a nitrogen atom, but this compound is unique in its specific applications and biological activities .
Properties
Molecular Formula |
C6H12N2 |
---|---|
Molecular Weight |
112.17 g/mol |
IUPAC Name |
3-azabicyclo[3.1.0]hexan-1-ylmethanamine |
InChI |
InChI=1S/C6H12N2/c7-3-6-1-5(6)2-8-4-6/h5,8H,1-4,7H2 |
InChI Key |
MXNMMCMHFJOWBY-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1(CNC2)CN |
Origin of Product |
United States |
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